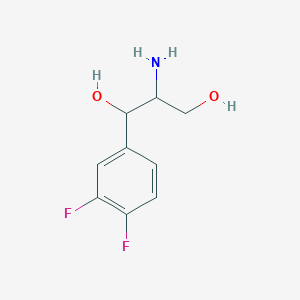![molecular formula C12H22N2O2 B1528813 4-(Aminomethyl)-1-[2-(cyclopentyloxy)ethyl]pyrrolidin-2-one CAS No. 1339660-04-6](/img/structure/B1528813.png)
4-(Aminomethyl)-1-[2-(cyclopentyloxy)ethyl]pyrrolidin-2-one
説明
4-(Aminomethyl)-1-[2-(cyclopentyloxy)ethyl]pyrrolidin-2-one (CPCP) is a synthetic compound that has been studied for its diverse applications in the scientific research field. It is a cyclic amine that is commonly used as a chiral building block for the synthesis of various compounds. CPCP has been used in the synthesis of various drugs, including anticoagulants, analgesics, and antibiotics. It has also been studied for its potential therapeutic use in the treatment of various diseases, including cancer, cardiovascular diseases, and neurological disorders. In addition, CPCP has been used in the synthesis of polymers for various biomedical and industrial applications.
科学的研究の応用
Chemodivergent Synthesis
One notable application is in the field of chemodivergent synthesis. A study demonstrates the efficient synthesis of a library of polysubstituted pyrroles and tetrahydropyridines through one-pot, multicomponent reactions under solvent- and catalyst-free conditions. This process presumably involves a domino Knoevenagel condensation, Michael addition, followed by an intramolecular cyclization sequence, highlighting the compound's utility in facilitating complex chemical transformations (Dhinakaran, Padmini, & Bhuvanesh, 2016).
Asymmetric Organocatalysis
Another significant application involves its use in asymmetric organocatalysis. Hydroxyproline-derived amino acids and amino amides, bearing various functional groups at position four of the pyrrolidine ring, have been reviewed for their roles as organocatalysts in asymmetric reactions of organic compounds. This includes aldol reactions, Mannich reactions, and Michael additions, emphasizing the compound's versatility in promoting enantioselective chemical processes (Zlotin, 2015).
Melanoidin-like Maillard Polymers Formation
Research into the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor, identified a trapped N-substituted 2-(hydroxymethyl)pyrrole as a major product. This finding indicates the compound's potential reactivity and role in the formation of melanoidin-like polymers, which have applications in food science and possibly in understanding the chemical foundations of flavor (Tressl, Wondrak, Krüger, & Rewicki, 1998).
Bioactivity Studies
The potential bioactivities of 4-amino tetramic acid derivatives, prepared through 4-amination of pyrrolidine-2,4-diones, have been explored. Some of these derivatives exhibited promising herbicidal activity against dicot Arabidopsis thaliana and fungicidal activity against Pythium sp., showcasing the compound's potential in developing new agrochemicals (Liu, Zhao, Song, Gu, & Wang, 2014).
Advanced Material Synthesis
The compound also finds application in the synthesis of advanced materials. For instance, the catalytic synthesis protocol for pyrroles, starting from renewable resources like secondary alcohols and amino alcohols, demonstrates its utility in the sustainable production of pyrroles. This is particularly significant for materials science, where pyrroles are integral to the development of new catalysts, drugs, and advanced materials (Michlik & Kempe, 2013).
特性
IUPAC Name |
4-(aminomethyl)-1-(2-cyclopentyloxyethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c13-8-10-7-12(15)14(9-10)5-6-16-11-3-1-2-4-11/h10-11H,1-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBUNZDXQQYXOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OCCN2CC(CC2=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-1-[2-(cyclopentyloxy)ethyl]pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(2-Butoxyethoxy)ethoxy]ethane-1-sulfonamide](/img/structure/B1528730.png)

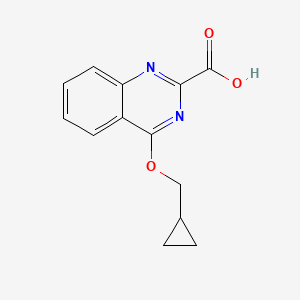
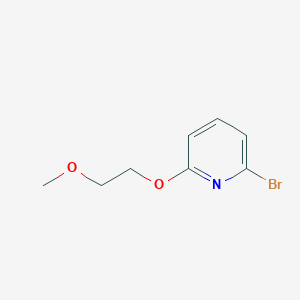
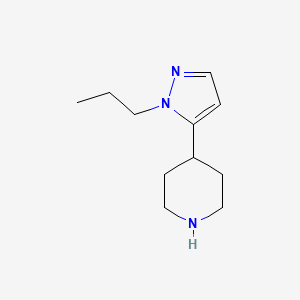
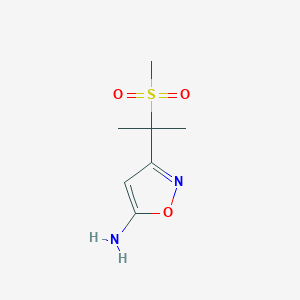
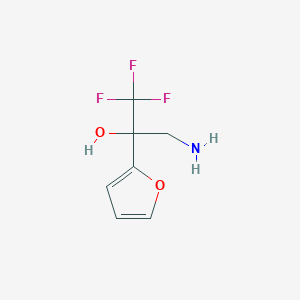
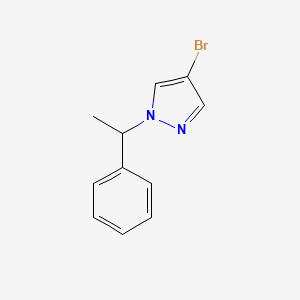
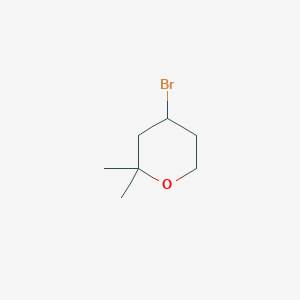


![1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1528751.png)

